5-Amino-2,2-dimethylpentanol

Beschreibung

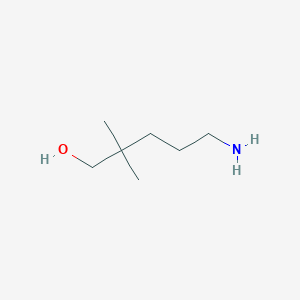

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2,2-dimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,6-9)4-3-5-8/h9H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOPONUAQQEUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159312 | |

| Record name | 5-Amino-2,2-dimethylpentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13532-77-9 | |

| Record name | 5-Amino-2,2-dimethylpentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,2-dimethylpentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,2-dimethylpentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Amino Alcohol Frameworks, Including 5 Amino 2,2 Dimethylpentanol

Reaction Pathway Delineation for Amino Alcohol Formation

The synthesis of γ-amino alcohols like 5-Amino-2,2-dimethylpentanol can be achieved through various reaction pathways, each with a distinct mechanism. Traditional methods often involve multi-step sequences, while modern catalytic approaches aim for more direct and efficient construction of the 1,3-amino alcohol motif. nih.gov

Common synthetic strategies include the ring-opening of aziridines and azetidines, aza-aldol condensations, and metal-mediated C-H functionalizations. nih.gov Another prominent pathway is the copper-catalyzed asymmetric borylation of α,β-unsaturated imines, which are often formed in situ. This method proceeds through a β-boryl imine intermediate that is subsequently transformed into the target γ-amino alcohol. dur.ac.uk

A tandem, one-pot process combining an aza-Michael addition with an asymmetric transfer hydrogenation has been developed for synthesizing chiral γ-secondary amino alcohols. organic-chemistry.org This pathway first involves the addition of an amine to an enone to create a γ-amino ketone, which is then stereoselectively reduced to the corresponding amino alcohol using a ruthenium catalyst. organic-chemistry.org

More recently, copper-catalyzed methodologies have been explored for the asymmetric synthesis of γ-amino alcohols that feature tertiary carbon stereocenters. One such approach utilizes the activation of alkynyl oxetanes with a copper catalyst in the presence of amine pronucleophiles, proceeding through an asymmetric propargylic substitution (APS) pathway to yield highly functionalized γ-amino alcohols. acs.org The use of this compound as a reactant in copper-catalyzed N- and O-arylation with aryl iodides has also been reported, demonstrating its utility in forming key carbon-nitrogen and carbon-oxygen bonds. lookchem.com

| Method | Key Intermediates/Reaction Type | Catalyst/Reagents | Reference |

| Asymmetric Borylation | α,β-Unsaturated imine, β-boryl imine | Cu₂O, BINAP ligand, B₂pin₂ | dur.ac.uk |

| Tandem Aza-Michael/Transfer Hydrogenation | γ-Amino ketone | Ru-catalyst | organic-chemistry.org |

| Asymmetric Propargylic Substitution | Alkynyl oxetane | Copper catalyst | acs.org |

| N- and O-Arylation | Aryl iodide | Copper iodide, diketone ligand | lookchem.com |

Radical Chain Propagated Reaction Pathways in Amino Alcohol Synthesis

Radical chemistry offers powerful, alternative pathways for synthesizing amino alcohols, often enabling the functionalization of otherwise inert C-H bonds. Recent advancements in photocatalysis have led to the development of methods for preparing γ-amino alcohols from simple alkenes through radical chain propagation mechanisms. nih.govacs.org

One such strategy employs bifunctional reagents that undergo homolysis upon visible-light-induced energy transfer (EnT). nih.gov This process generates radical species that can add across an alkene. A key feature of this pathway is the intervention of a radical Brook rearrangement, which facilitates the formation of a 1,3-amino alcohol linkage. nih.govacs.org The quantum yield measured for certain light-induced reactions to form 1,2-amino alcohols was found to be greater than one (Φ = 2.48), which strongly suggests the involvement of a radical-chain process. chinesechemsoc.org

A multi-catalytic approach for the enantioselective C-H amination to form β-amino alcohols highlights the complexity and control achievable in radical reactions. This strategy involves:

Conversion of an alcohol to an oxime imidate.

Coordination of this radical precursor to a chiral copper catalyst.

Triplet sensitization of the resulting organocopper complex by an iridium photocatalyst via an energy transfer mechanism.

Generation of an N-centered radical, which undergoes a regioselective 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical.

Enantioselective trapping of this radical to form the chiral β-amino alcohol. nih.gov

These radical relay mechanisms overcome thermodynamic biases and avoid the non-selective nature of many radical processes, allowing for high degrees of regio- and stereoselectivity. nih.govresearchgate.net

Intramolecular Rearrangements and Cyclizations in Amino Alcohol Chemistry

Amino alcohol frameworks are susceptible to a variety of intramolecular rearrangements and cyclizations, often proceeding through strained intermediates like aziridiniums. These reactions are fundamental for transforming one amino alcohol into another, often with a change in stereochemistry or ring structure.

A well-documented transformation is the rearrangement of β-amino alcohols. nih.govrsc.org This process typically involves activating the hydroxyl group to turn it into a good leaving group. Subsequent intramolecular attack by the nitrogen atom forms a transient aziridinium (B1262131) intermediate. rsc.org This strained, three-membered ring can then be opened by a nucleophile, attacking at either of the two carbon atoms. The regioselectivity of this ring-opening is influenced by the substituents on the ring, the nature of the nucleophile, and reaction conditions such as solvent and temperature. rsc.org This rearrangement has been used to convert substituted prolinols into substituted 3-hydroxypiperidines. nih.gov

Another class of intramolecular reactions involves the cyclization of N-haloamines derived from amino alcohols, a process known as the Hofmann-Löffler-Freytag reaction. This reaction is used to synthesize nitrogen-containing heterocycles. In a related transformation, the reaction of N-(alkyl/arylamino)ethanols with thionyl chloride can lead to cyclized 1,2,3-oxathiazolidine-2-oxide products. cdnsciencepub.comresearchgate.net This cyclization involves the nitrogen of the amino alcohol attacking the sulfur of thionyl chloride, followed by an attack of the oxygen on the same sulfur atom. cdnsciencepub.com

Computational Delineation of Amino Alcohol Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in amino alcohol chemistry. DFT calculations provide detailed insights into transition state geometries, reaction energy barriers, and the stability of intermediates, complementing experimental findings.

For instance, computational studies have been crucial in understanding the photocatalytic synthesis of γ-amino alcohols. nih.govacs.org DFT calculations supported a proposed radical chain mechanism by mapping the free energy profile. These studies indicated that N–O and C–O bond cleavage occurs in the triplet state of the reactant, which is accessed via triplet-triplet energy transfer from the excited photocatalyst. acs.org The calculations detailed the energy barriers for subsequent steps, including radical addition to the alkene, a radical Brook rearrangement, and the radical chain propagation pathway, confirming its kinetic feasibility. nih.govacs.org

DFT has also been used to investigate the chemoselectivity of silver(I)-catalyzed addition reactions of amino alcohols to electron-deficient olefins. rsc.org The calculations revealed how different catalytic systems can dictate the outcome, leading to either O-adducts or N-adducts. A Ag(I) catalyst with a strongly basic ligand was shown to act as a Brønsted base, deprotonating the hydroxyl group and leading to the O-adduct. In contrast, a system with a less basic ligand acted as a Lewis acid, coordinating to the amino alcohol but not deprotonating it, resulting in a mechanism similar to the uncatalyzed reaction and yielding the N-adduct. rsc.org

Furthermore, computational investigations of the reaction between β-amino alcohols and thionyl chloride have clarified the pathways leading to either chlorinated products or cyclized 1,2,3-oxathiazolidine-2-oxides. cdnsciencepub.comresearchgate.netcdnsciencepub.com These studies demonstrated that the formation of the cyclized product can occur without a base, a finding supported by experimental observations of trace amounts of this product under base-free conditions. researchgate.net

Derivatization and Analog Synthesis of 5 Amino 2,2 Dimethylpentanol

N-Substituted Derivatives of Amino Alcohols

The primary amino group of 5-Amino-2,2-dimethylpentanol is a key site for derivatization, allowing for the synthesis of a wide array of N-substituted compounds. These reactions leverage the nucleophilicity of the nitrogen atom to form new carbon-nitrogen bonds.

Two significant methods for creating N-substituted derivatives from amino alcohols are reductive amination and copper-catalyzed N-arylation. lookchem.comcookechem.comsigmaaldrich.com

Reductive Amination : This method involves the reaction of the amino alcohol with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include borohydrides and boranes. cookechem.comsigmaaldrich.com

Copper-Catalyzed N-Arylation : This is a powerful cross-coupling reaction for forming N-aryl bonds. This compound can act as the amine component, reacting with aryl iodides in the presence of a copper catalyst. lookchem.comcookechem.comsigmaaldrich.com A notable application is the preparation of N-(alkyl)arylamine derivatives, which can be achieved at room temperature using copper iodide (CuI) as the catalyst and a diketone as a ligand. lookchem.comcookechem.comsigmaaldrich.com This reaction is essential for synthesizing complex molecules with potential therapeutic applications. lookchem.com

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Reductive Amination | This compound, Aldehyde/Ketone | Borohydride (B1222165) or Borane (B79455) reducing agents | N-Alkyl amino alcohol | cookechem.comsigmaaldrich.com |

| Copper-Catalyzed N-Arylation | This compound, Aryl iodide | Copper Iodide (CuI), Diketone ligand | N-Aryl amino alcohol | lookchem.comcookechem.comsigmaaldrich.com |

Functionalized Analogues through Epoxide Installation and Ring Opening

The synthesis of functionalized analogues of amino alcohols can be effectively achieved through reactions involving epoxides. Epoxides, or oxiranes, are three-membered cyclic ethers that are highly reactive towards nucleophiles due to their ring strain. The reaction of an amine with an epoxide, known as aminolysis, is a direct and widely used method for preparing β-amino alcohols. rroij.commdpi.comopenaccessjournals.com

This strategy can be applied in two ways to generate analogues related to this compound:

Ring-opening of a pre-formed epoxide with an amine: A suitably substituted epoxide can be reacted with ammonia (B1221849) or a primary amine to introduce the amino functionality and generate a structural analogue.

Intramolecular cyclization to an epoxide followed by ring-opening: A precursor derived from this compound could be converted into an epoxide, which is then opened by a different nucleophile (e.g., azide, cyanide, thiol) to install a new functional group.

The ring-opening of unsymmetrical epoxides can lead to two different regioisomeric products. The outcome is highly dependent on the reaction conditions and the nature of the catalyst used. rroij.comresearchgate.net

Under basic or neutral conditions , the nucleophilic amine typically attacks the less sterically hindered carbon of the epoxide (an SN2-type reaction). researchgate.net

Under acidic conditions , the epoxide oxygen is protonated, and the reaction proceeds with the nucleophile attacking the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. researchgate.net Various catalysts, including Lewis acids (e.g., Indium tribromide, Zinc(II) perchlorate) and solid acid catalysts (e.g., sulfated zirconia, heteropoly acids), have been developed to improve yields and control regioselectivity. rroij.comku.edu

| Catalyst System | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Indium Tribromide (InBr₃) | Mild conditions | Promotes efficient and regioselective aminolysis. | rroij.com |

| Sulfated Zirconia | Aqueous media, room temperature | Stable, recyclable, and reusable catalyst. | rroij.com |

| Antimony Trichloride (SbCl₃) | Room temperature | Good yields for reactions with aniline (B41778) and its derivatives. | rroij.com |

| Acetic Acid | Metal- and solvent-free | High yields and excellent regioselectivity. | x-mol.comrsc.org |

| Lipase (B570770) TL IM | Continuous-flow reactor, 35 °C | Eco-friendly biocatalyst with short residence time. | mdpi.com |

Heterocyclic Ring Incorporations via Amino Alcohol Precursors

Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, are of immense importance in medicinal chemistry and materials science. wikipedia.orgnih.gov The bifunctional nature of amino alcohols, possessing both a nucleophilic amino group and a hydroxyl group, makes them ideal precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. wikipedia.org

While specific examples detailing the cyclization of this compound are not prominent in the literature, its structure lends itself to several established strategies for heterocycle synthesis:

Formation of Oxazines: 1,3-amino alcohols can undergo condensation reactions with aldehydes or ketones to form 1,3-oxazines. This involves the formation of two new bonds, typically through an initial imine or enamine formation followed by cyclization of the hydroxyl group onto the iminium ion.

Pictet-Spengler type reactions: If the amino alcohol is part of a larger structure containing an aromatic ring, it could undergo an intramolecular cyclization reaction, analogous to the Pictet-Spengler synthesis of tetrahydroisoquinolines, to form fused heterocyclic systems.

Multi-component Reactions: Amino alcohols can serve as one of the components in multi-component reactions, where three or more reactants combine in a single step to form a complex heterocyclic product, offering a highly efficient route to molecular diversity.

The synthesis of heterocycles often involves cyclization, which is the formation of a ring structure from a linear molecule. rsc.org The specific type of heterocycle formed depends on the chain length between the amino and hydroxyl groups and the other reagents used in the reaction.

Synthesis of Amino Acid Derivatives from Amino Alcohols

Amino acids are the building blocks of proteins and are crucial molecules in biochemistry. The conversion of amino alcohols back to amino acids is a synthetically useful transformation. This compound can be considered a synthetic precursor to a non-proteinogenic β-amino acid, specifically 5-amino-2,2-dimethylpentanoic acid.

The synthesis would involve the oxidation of the primary alcohol functionality to a carboxylic acid. This is a common transformation in organic synthesis, but it requires careful consideration of the functional groups present in the starting material. nih.gov

A general synthetic route would proceed as follows:

Protection of the Amino Group: The primary amine is basic and nucleophilic and can interfere with many oxidizing agents. Therefore, it must first be "protected" by converting it into a less reactive functional group, such as a carbamate (B1207046) (e.g., Boc or Cbz group) or an amide.

Oxidation of the Primary Alcohol: The protected amino alcohol can then be subjected to oxidation. There are numerous reagents available to convert a primary alcohol to a carboxylic acid, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder, two-step procedures like a Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

Deprotection of the Amino Group: After the oxidation is complete, the protecting group is removed under specific conditions (e.g., acid treatment for a Boc group, hydrogenation for a Cbz group) to reveal the free amino group, yielding the final amino acid derivative.

This transformation highlights the synthetic relationship between amino alcohols and amino acids, where one can be derived from the other through reduction or oxidation, respectively. openaccessjournals.com

Advanced Spectroscopic and Analytical Characterization of 5 Amino 2,2 Dimethylpentanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are used to confirm the presence of all key structural motifs in 5-Amino-2,2-dimethylpentanol. The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts, integration (proton count), and signal splitting. The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

The structure of this compound features several distinct proton and carbon environments. The presence of a quaternary carbon (C2) bonded to two methyl groups and a methylene (B1212753) group (CH₂OH) results in characteristic singlet signals in the ¹H NMR spectrum for the methyl and methylene protons, respectively, as they have no adjacent protons to couple with.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Labeled Proton(s) | Chemical Shift (δ ppm, predicted) | Multiplicity | Integration | Assignment |

| a | ~0.85 | Singlet | 6H | C(CH ₃)₂ |

| b | ~1.25 | Multiplet | 2H | C3-H ₂ |

| c | ~1.45 | Multiplet | 2H | C4-H ₂ |

| d | ~2.70 | Triplet | 2H | C5-H ₂ (adjacent to NH₂) |

| e | ~3.20 | Singlet | 2H | C1-H ₂ (adjacent to OH) |

| f | Variable (broad) | Singlet | 2H | NH ₂ |

| g | Variable (broad) | Singlet | 1H | OH |

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Labeled Carbon | Chemical Shift (δ ppm, predicted) | Assignment |

| C1 | ~70.5 | C H₂OH |

| C2 | ~36.0 | -C (CH₃)₂- |

| C3 | ~42.0 | -C H₂- |

| C4 | ~22.5 | -C H₂- |

| C5 | ~43.0 | -C H₂NH₂ |

| C(CH₃)₂ | ~24.0 | -C(C H₃)₂ |

While 1D NMR confirms the pieces of the molecule are present, two-dimensional (2D) NMR techniques are essential for assembling the puzzle by establishing atom-to-atom connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the aliphatic chain. It would show cross-peaks correlating the protons on C3 with those on C4, and the protons on C4 with those on C5, confirming the -CH₂-CH₂-CH₂- sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the proton signal at ~3.20 ppm would correlate with the carbon signal at ~70.5 ppm, confirming the C1-H₂ group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is crucial for confirming the quaternary center. It would show correlations from the methyl protons (a) to both the quaternary carbon (C2) and the methylene carbon (C1), unambiguously establishing the gem-dimethyl and hydroxymethyl arrangement around the C2 center.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a sample.

The FTIR spectrum of this compound provides direct evidence for its key functional groups: the hydroxyl (-OH) and the primary amine (-NH₂). The NIST WebBook indicates the availability of an IR spectrum for this compound. nist.gov The broad absorption from the O-H stretch often overlaps with the N-H stretching bands.

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3380 - 3250 (two sharp bands) | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |

| 2960 - 2850 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1150 - 1050 | C-O stretch | Primary Alcohol |

| 1125 - 1020 | C-N stretch | Aliphatic Amine |

Mass Spectrometry Techniques, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound. An electron ionization mass spectrum for this compound is available from the NIST spectral database. nist.gov

The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 131, corresponding to the molecular weight of the compound. Key fragmentation patterns would include:

Loss of a methyl group (-CH₃): [M - 15]⁺ at m/z = 116.

Loss of the hydroxymethyl group (-CH₂OH): [M - 31]⁺ at m/z = 100.

Alpha-cleavage resulting in a fragment containing the amine group, [CH₂=NH₂]⁺, at m/z = 30.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS would confirm the molecular formula C₇H₁₇NO by matching the experimentally measured exact mass to the theoretical calculated mass (131.1310).

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most powerful and definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves passing X-rays through a single, well-ordered crystal of the substance. The diffraction pattern of the X-rays is used to calculate the precise positions of every atom in the molecule and within the crystal lattice.

For this compound, obtaining a suitable single crystal would allow for:

Absolute structural confirmation: Unambiguous verification of the atomic connectivity.

Conformational analysis: Determination of the preferred three-dimensional shape of the molecule in the solid state.

Precise bond lengths and angles: Providing exact geometric parameters for the entire molecule.

Intermolecular interactions: Revealing how the molecules pack together in the crystal, including details of hydrogen bonding networks involving the -OH and -NH₂ groups.

While contingent on the successful growth of a high-quality crystal, this method stands as the gold standard for absolute structure determination.

Other Analytical and Spectroscopic Methods

Beyond the primary spectroscopic methods, a range of other analytical techniques are crucial for a full characterization of this compound and its derivatives. These methods provide valuable information on the electronic properties, elemental composition, material performance, and thermal stability of these compounds.

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. In organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For simple aliphatic amino alcohols like this compound, which lack extensive chromophores, significant absorption is not expected in the 200-800 nm range. The primary absorbing moieties would be the non-bonding electrons of the nitrogen and oxygen atoms, which typically have absorption maxima below 200 nm.

However, when this compound is derivatized to introduce chromophoric systems, UV-Vis spectroscopy becomes a powerful tool for characterization. For instance, derivatives incorporating aromatic rings or conjugated systems will exhibit distinct absorption bands in the UV-Vis region. The position and intensity of these bands can provide information about the electronic structure of the derivative.

In a study on novel N-, N,S-, and S,O-substituted quinone derivatives synthesized from amino alcohols, UV-Vis spectroscopy was used to investigate their absorption behaviors in different solvents. chemspider.com While not containing this compound, the study illustrates how derivatization can impart UV-Vis activity. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with amino alcohols leads to colored compounds with distinct absorption maxima. chemspider.com

Similarly, studies on organic-inorganic hybrid (OIH) sol-gel materials based on amino alcohols demonstrate the utility of UV-Vis spectroscopy. The transmittance and absorbance spectra of these materials, which can be used as matrices for optical sensors, are critical for determining their suitability for such applications. bldpharm.com For a series of OIH materials synthesized from different diamines, the maximum absorption wavelengths were observed in the UV region between 276 nm and 310 nm. sigmaaldrich.com

Table 1: Illustrative UV-Vis Absorption Maxima for Amino Alcohol Derivatives in Various Solvents

| Derivative Class | Solvent | Absorption Maxima (λmax, nm) |

| N-substituted naphthoquinones | Ethanol | Varies (typically in the visible region) |

| N,S-disubstituted naphthoquinones | Chloroform | Varies (typically in the visible region) |

| OIH Sol-Gel Films (A-series) | - | 276 - 310 |

Note: This table provides a general representation of the types of data obtained for amino alcohol derivatives, as specific data for this compound derivatives is not available.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, the theoretical elemental composition can be calculated from its molecular formula, C7H17NO. sigmaaldrich.comscbt.comnist.gov This analysis is crucial for confirming the identity and purity of a synthesized compound.

The molecular formula of this compound is C7H17NO, and its molecular weight is 131.22 g/mol . sigmaaldrich.comscbt.com The theoretical elemental composition is calculated as follows:

Carbon (C): (7 * 12.011) / 131.22 * 100% = 64.04%

Hydrogen (H): (17 * 1.008) / 131.22 * 100% = 13.04%

Nitrogen (N): (1 * 14.007) / 131.22 * 100% = 10.67%

Oxygen (O): (1 * 15.999) / 131.22 * 100% = 12.20%

In practice, experimental values from an elemental analyzer are compared to these theoretical values. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition.

Research articles reporting the synthesis of new amino alcohol derivatives consistently include elemental analysis data to validate their structures. For example, in the synthesis of trifluoromethylated monoterpene amino alcohols, the calculated and found percentages for carbon, hydrogen, and nitrogen are presented to confirm the successful synthesis of the target molecules. researchgate.net Similarly, a study on amino alcohol salts with quinaldinate provides both calculated and found elemental analysis data for the synthesized crystalline solids. chemicalbook.com

Table 2: Theoretical and Illustrative Experimental Elemental Analysis Data

| Compound | Formula | Element | Theoretical (%) | Found (%) (Illustrative) |

| This compound | C7H17NO | C | 64.04 | 63.98 |

| H | 13.04 | 13.10 | ||

| N | 10.67 | 10.62 | ||

| (3a1pOHH)quin (an amino alcohol salt) | C13H16N2O3 | C | 62.89 | 62.80 |

| H | 6.50 | 6.38 | ||

| N | 11.28 | 11.35 |

Note: The "Found" values for this compound are hypothetical for illustrative purposes. The data for (3a1pOHH)quin is from published research to demonstrate typical experimental results. chemicalbook.com

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of materials and their interfaces with electrolytes. It is particularly valuable for characterizing the performance of protective coatings. Derivatives of this compound could be used to synthesize polymers or be incorporated into coating formulations. EIS would then be a key method to evaluate the corrosion protection properties of these coatings. bldpharm.com

When a coating is applied to a metal substrate and immersed in an electrolyte, an electrochemical cell is formed. By applying a small amplitude AC voltage over a range of frequencies, the impedance of the system can be measured. The resulting data, often presented as Nyquist or Bode plots, can be modeled with an equivalent electrical circuit to extract parameters such as coating capacitance, pore resistance, and charge transfer resistance. These parameters provide insights into the coating's barrier properties, the extent of water uptake, and the initiation of corrosion at the metal-coating interface.

For instance, research on organic-inorganic hybrid coatings based on amino-alcohol-silicates for corrosion protection of galvanized steel utilized EIS to assess their performance. sigmaaldrich.com The Nyquist plots obtained for these coatings allowed for the determination of their protective capabilities. Similarly, the anticorrosion properties of organic films derived from amino alcohols electrodeposited on copper were evaluated using EIS, demonstrating the effectiveness of this technique in characterizing such materials.

Table 3: Representative EIS Parameters for Amino Alcohol-Based Coatings

| Coating System | Parameter | Typical Value Range | Significance |

| Amino-alcohol-silicate on Steel | Coating Capacitance (Cc) | 10⁻⁹ - 10⁻⁶ F/cm² | Increases with water uptake |

| Pore Resistance (Rp) | 10⁶ - 10⁹ Ω·cm² | Decreases with coating degradation | |

| Amino alcohol film on Copper | Charge Transfer Resistance (Rct) | 10⁴ - 10⁷ Ω·cm² | Inversely related to corrosion rate |

Note: This table presents typical ranges for EIS parameters for coatings derived from amino alcohols, as specific data for coatings from this compound derivatives is not available.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to assess the thermal stability and decomposition behavior of materials. For this compound and its derivatives, TGA can determine the temperatures at which they begin to degrade, providing crucial information for their potential applications at elevated temperatures.

A typical TGA experiment involves heating a small amount of the sample at a constant rate in an inert atmosphere (e.g., nitrogen) and recording the mass loss. The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (obtained from the derivative of the TGA curve, DTG) are key parameters for evaluating thermal stability.

Studies on the thermal analysis of polysilicic acid modified with amino alcohols have used TGA to understand the decomposition processes. The decomposition was observed in distinct stages corresponding to the loss of water and the degradation of the organic modifier. In another study, the thermal stability of organic-inorganic hybrid films based on amino alcohols was investigated using TGA, with the main degradation processes occurring between 350 and 550 °C. bldpharm.com

Table 4: Representative TGA Data for Amino Alcohol-Based Materials

| Material | Onset Decomposition Temp. (T_onset, °C) | Temperature of Max. Weight Loss (T_max, °C) | Char Yield at 600°C (%) |

| Polysilicic acid modified with ethanolamine | ~200 | Varies | - |

| OIH Film (Jeffamine D-230 based) | - | ~400 and ~500 | ~20 |

| OIH Film (Jeffamine ED-900 based) | - | ~400 and ~500 | ~15 |

Note: This table provides representative data from studies on materials derived from other amino alcohols to illustrate the type of information obtained from TGA. bldpharm.com

Computational Chemistry and Molecular Modeling Studies of Amino Alcohols

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For an amino alcohol like 5-Amino-2,2-dimethylpentanol, DFT calculations can provide deep insights into its geometry, bond energies, and electronic properties, which are fundamental to understanding its chemical behavior. Theoretical studies on related amino alcohols have successfully used DFT to elucidate intramolecular hydrogen bonding and calculate thermodynamic properties. researchgate.net

DFT calculations determine the distribution of electron density to identify reactive sites within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Other descriptors, such as electronic chemical potential and electrophilicity, can also be calculated to predict how the molecule will behave in chemical reactions. ajchem-a.com

Table 2: Conceptual DFT-Derived Reactivity Descriptors This table outlines the typical parameters that a DFT study on this compound would generate and their significance.

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates the ability to donate an electron. | Higher energy suggests a stronger nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates the ability to accept an electron. | Lower energy suggests a stronger electrophile. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

| Electronegativity (χ) | A measure of the power of an atom or group of atoms to attract electrons towards itself. | Influences bond polarity and interaction strength. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | Relates to the stability of the molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule such as this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with its environment, such as solvents or biological macromolecules. rsc.orgresearchgate.net

The structure of this compound features a five-carbon chain with significant rotational freedom, a primary alcohol, and a primary amine. MD simulations can model how this chain folds and moves, identifying the most stable, low-energy conformations. mdpi.comucl.ac.uk Furthermore, these simulations can reveal the dynamics of hydrogen bonding, both intramolecularly (between the amine and hydroxyl groups) and intermolecularly with surrounding molecules. rsc.org Studies on other amino alcohols have used MD simulations to confirm the stability of ligand-protein complexes, providing insight into how these molecules might bind to a biological target. mdpi.comnih.govnih.govtandfonline.com

Table 3: Potential Insights from a Molecular Dynamics Simulation of this compound This table describes the objectives and potential findings from an MD simulation study.

| Simulation Goal | Potential Finding/Analysis |

| Conformational Search | Identification of the most populated and energetically favorable conformers in a given environment. |

| Solvent Interaction | Analysis of the radial distribution function to understand how water or other solvent molecules structure around the amine and hydroxyl groups. |

| Hydrogen Bond Dynamics | Calculation of the number and lifetime of hydrogen bonds formed by the -NH₂ and -OH groups. rsc.org |

| Binding Stability | If docked to a protein, calculation of the Root Mean Square Deviation (RMSD) to assess the stability of the binding pose over time. researchgate.net |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Prediction

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to link the chemical structure of a compound to its biological activity or physical properties. nih.govnih.gov For amino alcohols, SAR/SPR has been used to guide the design of molecules for applications ranging from CO₂ capture to pharmaceuticals. unipi.itresearchgate.netresearchgate.net Although specific SAR studies on this compound are scarce, its structural features allow for predictions based on established principles.

Table 4: Predicted Structure-Property Relationships for this compound This table links the specific structural features of the molecule to its likely properties based on general principles from amino alcohol studies.

| Structural Feature | Predicted Influence on Properties/Activity | Rationale based on Amino Alcohol Studies |

| Primary Amine (-NH₂) | Key site for CO₂ capture (forming carbamates); acts as a hydrogen bond donor and a base. | The presence of amine groups is fundamental to the CO₂ absorption capacity of solvents. researchgate.netresearchgate.net |

| Primary Alcohol (-OH) | Contributes to hydrophilicity and can act as a hydrogen bond donor/acceptor. | The hydroxyl group can influence the stability of carbamates formed during CO₂ capture. acs.org |

| Gem-Dimethyl Group at C2 | Creates steric hindrance near the hydroxyl group, potentially slowing reaction rates at that site and influencing binding selectivity. | Steric hindrance at the α-carbon relative to an amine group is a known factor affecting CO₂ absorption rates and capacities. researchgate.net |

| C3 Alkyl Linker | The three-carbon separation between functional groups dictates the geometry and feasibility of intramolecular hydrogen bonding. | The strength of intramolecular hydrogen bonds is highly dependent on the number of atoms in the resulting ring structure. researchgate.net |

Virtual Screening and Docking Studies for Target Identification

Virtual screening and molecular docking are computational techniques used in drug discovery to identify potential biological targets for a molecule and to predict its binding mode and affinity. acs.org Virtual screening can sift through large databases of proteins to find those with binding sites that are complementary to the structure of the ligand, in this case, this compound. nih.gov Once potential targets are identified, molecular docking is used to place the molecule into the binding site of the protein and score the interaction. mdpi.comresearchgate.net

For this compound, a docking study would predict how its functional groups interact with the amino acid residues of a target protein. The amine and hydroxyl groups are prime candidates for forming specific hydrogen bonds with polar or charged residues like aspartic acid, glutamic acid, or serine. The hydrocarbon backbone would likely engage in hydrophobic interactions. The binding energy calculated from docking provides an estimate of the binding affinity, with more negative values suggesting a stronger interaction. Such studies on other amino alcohols have been instrumental in identifying potential drug targets and explaining their mechanism of action. nih.govnih.govtandfonline.com

Table 5: Conceptual Output of a Docking Study for this compound This table illustrates the kind of information that would be generated from a molecular docking experiment against a hypothetical protein target.

| Parameter | Example Result | Significance |

| Binding Energy (kcal/mol) | -7.5 | A quantitative estimate of the binding affinity; a more negative value indicates stronger binding. |

| Predicted Interacting Residues | ASP-120, SER-94, LEU-88 | Identifies the specific amino acids in the protein's active site that stabilize the ligand. |

| Types of Interactions | Hydrogen bond with ASP-120 (Amine H); Hydrogen bond with SER-94 (Hydroxyl H); Hydrophobic interaction with LEU-88 (Alkyl chain) | Details the specific non-covalent forces responsible for the binding interaction. |

| Ligand Conformation | Gauche at C3-C4 bond | Predicts the three-dimensional shape of the molecule when it is bound to the target. |

Applications of Amino Alcohol Frameworks in Advanced Materials and Catalysis

Role as Chiral Ligands in Asymmetric Catalysis

Chiral ligands are instrumental in the field of asymmetric catalysis, where they coordinate with a metal center to create a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other. These ligands are often characterized by specific structural features that enable effective stereochemical control.

A comprehensive review of scientific literature and chemical databases reveals a notable absence of studies detailing the application of 5-Amino-2,2-dimethylpentanol as a chiral ligand in asymmetric catalysis. While amino acids and their derivatives are frequently employed as precursors for chiral ligands, the specific structural attributes of this compound, which is itself achiral, may not lend it to common strategies for creating effective chiral inductors for this purpose.

Utility as Chiral Auxiliaries in Organic Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereoselective transformation, the auxiliary is typically cleaved and can often be recovered for reuse. researchgate.net

Similar to its application as a chiral ligand, there is no readily available scientific literature demonstrating the use of this compound as a chiral auxiliary in organic synthesis. The development of effective chiral auxiliaries often relies on specific conformational biases and steric hindrance properties, and it appears that this compound has not been explored or reported for this application in the surveyed literature.

Integration into Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at a molecular or nanometer scale. The organic part can introduce flexibility and functionality, while the inorganic component often provides robustness and thermal stability.

An extensive search of the scientific literature did not yield any specific examples of this compound being integrated into organic-inorganic hybrid materials. The synthesis of such materials often involves the reaction of functionalized organic molecules with inorganic precursors, and while the amino and hydroxyl groups of this compound could theoretically serve as reactive sites for such integration, no published research has documented this specific application.

Self-Assembling Systems and Nanoparticle Formation

Self-assembly is a process in which molecules spontaneously organize into ordered structures through non-covalent interactions. This phenomenon is a powerful tool for the bottom-up fabrication of functional nanomaterials. Amino acids and their derivatives are well-known building blocks for self-assembling systems due to their ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov

A significant application of a derivative of this compound has been reported in the field of self-assembling nanoparticles for biomedical applications. In a recent study, researchers synthesized a series of furoxan-based compounds designed to self-assemble into nitric oxide (NO) donor nanoparticles (FuNPs). One of these compounds, 4-((5-amino-2,2-dimethylpentyl)oxy)(3-phenylsulfonyl)furoxan, termed Furoxan-2 , was synthesized from this compound.

These Furoxan-2 molecules were found to self-assemble into stable nanoparticles that can release NO. This property is particularly valuable for combating antibiotic resistance in Gram-negative bacteria. The study demonstrated that these self-assembled FuNPs, especially when combined with polymyxin (B74138) B, effectively target and disrupt the bacterial membrane, leading to a synergistic bactericidal effect. The self-assembly process is crucial for the stability and effective delivery of the NO-donating moiety.

The research highlights the potential of using structurally tailored amino alcohols like this compound as a scaffold for creating functional molecules that can undergo self-assembly into sophisticated nanostructures with therapeutic applications.

Biological Activity and Pharmacological Relevance of Amino Alcohol Frameworks

Antimicrobial Properties: Antibacterial and Antifungal Activities

Research has demonstrated the utility of 5-Amino-2,2-dimethylpentanol as a precursor in the development of novel antimicrobial agents. A notable study involved the synthesis of a furoxan derivative, 4-((5-amino-2,2-dimethylpentyl)oxy)(3-phenylsulfonyl)furoxan (termed Furoxan-2), which was engineered to self-assemble into nitric oxide (NO) donor nanoparticles (FuNPs). cityu.edu.hk These nanoparticles serve as a vehicle for the targeted delivery of nitric oxide, a molecule with known antimicrobial properties.

The study investigated the bactericidal efficacy of these FuNPs against a range of Gram-negative bacteria. cityu.edu.hk When used in conjunction with polymyxin (B74138) B (PMB), the FuNPs derived from this compound exhibited markedly enhanced bactericidal activity at low NO concentrations (0.1–2.8 μg mL⁻¹). cityu.edu.hk This synergistic effect is attributed to the ability of the FuNPs to disrupt the bacterial membrane by engaging with polysaccharides on the bacterial surface, which in turn enhances the permeability of the membrane to PMB. cityu.edu.hk

The following table summarizes the key findings related to the antimicrobial activity of the Furoxan-2 nanoparticles derived from this compound.

| Compound/System | Target Organisms | Key Findings |

| Furoxan-2 Nanoparticles (FuNPs) + Polymyxin B (PMB) | Gram-negative bacteria | Enhanced bactericidal efficacy at low NO concentrations. cityu.edu.hk |

| Furoxan-2 Nanoparticles (FuNPs) | Gram-negative bacteria | Initiates membrane disruption by engaging with surface polysaccharides. cityu.edu.hk |

While direct studies on the antifungal properties of this compound are not available, the development of its derivatives as antibacterial agents highlights its potential as a scaffold for novel antimicrobial drugs.

Anticancer Activity of Amino Alcohol Derivatives

Currently, there is no publicly available scientific literature detailing the investigation of this compound or its direct derivatives for anticancer activity. While the broader class of amino alcohols has been explored for potential applications in oncology, specific research on this compound is lacking.

Enzyme Inhibition Studies Involving Amino Alcohols

There are no specific enzyme inhibition studies published that focus on this compound. Research on the inhibitory activities of this particular compound against specific enzymes has not been reported in the available scientific literature.

Role as Building Blocks in Bioactive Compound Synthesis

This compound is recognized as a useful building block in organic synthesis. researchgate.netresearchgate.net Its bifunctional nature, containing both an amino and a hydroxyl group, allows for its incorporation into a variety of larger, more complex molecules.

Several patents list this compound as a potential reactant in the synthesis of UV-absorbing compounds and polymers. google.comgoogle.comgoogle.com In these applications, the amino and hydroxyl functionalities can be reacted to incorporate the pentanol (B124592) backbone into a polymeric structure, thereby modifying the properties of the final material. It has also been mentioned as a potential starting material in the preparation of alkoxylated polyalkylenepolyamines.

A significant application of this compound as a building block is in the synthesis of the aforementioned furoxan derivative for nitric oxide delivery. cityu.edu.hk In this synthesis, the amino alcohol is a key component that forms the backbone of the self-assembling nanoparticle.

Targeted Biological Delivery Systems (e.g., Nitric Oxide Donors)

A key pharmacological application of this compound is its use in a targeted biological delivery system for nitric oxide (NO). cityu.edu.hk As previously detailed, a furoxan derivative of this amino alcohol was synthesized to create self-assembling nanoparticles (FuNPs) that function as NO donors. cityu.edu.hk

This system is designed to enhance the delivery and effectiveness of NO at low concentrations. cityu.edu.hk The self-assembly of the furoxan derivative into nanoparticles is a crucial aspect of this delivery system. cityu.edu.hk Neutron reflectometry studies have shown that these FuNPs specifically target Gram-negative bacteria by binding to polysaccharides on their outer membrane, leading to membrane disruption. cityu.edu.hk This targeted interaction facilitates the localized release of NO and enhances the efficacy of co-administered antibiotics like polymyxin B. cityu.edu.hk

The table below outlines the components and mechanism of this targeted delivery system.

| Delivery System Component | Role | Mechanism of Action |

| This compound | Structural building block | Forms the core of the furoxan derivative. cityu.edu.hk |

| Furoxan derivative | Self-assembling unit and NO donor | Forms nanoparticles (FuNPs) that release nitric oxide. cityu.edu.hk |

| Polymyxin B (PMB) | Synergistic agent | Binds to lipid A on the outer membrane, increasing permeability. cityu.edu.hk |

Insecticidal Activities of Amino Alcohol Derivatives

There is no scientific literature available that has investigated the insecticidal properties of this compound or its derivatives. While some amino alcohols have been studied for their effects on insects, no such research has been reported for this specific compound.

Future Directions and Research Perspectives for 5 Amino 2,2 Dimethylpentanol

Development of Scalable and Sustainable Synthetic Protocols

The industrial utility of any chemical building block is fundamentally tied to the efficiency, cost-effectiveness, and environmental impact of its synthesis. For 5-Amino-2,2-dimethylpentanol, future research will likely focus on developing manufacturing processes that are both scalable and sustainable.

Currently, one known synthetic pathway to this compound proceeds from 5-hydroxy-4,4-dimethylvaleronitrile. chemicalbook.com However, for large-scale industrial production, traditional chemical processes often face challenges related to harsh reaction conditions, use of hazardous reagents, and generation of significant waste streams. The principles of green chemistry offer a framework for addressing these issues. Future synthetic protocols could be improved by focusing on several key areas.

Key areas for sustainable synthesis development include:

Catalyst Innovation: Shifting from stoichiometric reagents to catalytic systems (e.g., heterogeneous or biocatalysts) can dramatically reduce waste and improve reaction efficiency.

Solvent Selection: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical goal. nih.gov

Energy Efficiency: Developing processes that operate at lower temperatures and pressures can significantly reduce the carbon footprint of production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of sustainable synthesis.

Biocatalysis, using whole cells or isolated enzymes, represents a promising frontier for the synthesis of amino alcohols. Engineered microorganisms could potentially be developed to produce this compound from renewable feedstocks, offering a highly sustainable and scalable alternative to traditional chemical synthesis. nih.gov

| Area of Improvement | Conventional Approach | Potential Sustainable Alternative | Anticipated Benefits |

|---|---|---|---|

| Reduction of Nitrile Group | Metal hydrides (e.g., LiAlH4) | Catalytic hydrogenation with reusable catalysts (e.g., Raney Nickel, supported Pd/C) | Improved safety, reduced waste, catalyst reusability |

| Solvent System | Anhydrous organic solvents (e.g., THF, ether) | Aqueous systems, bio-solvents (e.g., ethanol), or solvent-free conditions | Reduced environmental impact, lower cost, enhanced safety |

| Energy Consumption | High-temperature and high-pressure conditions | Enzymatic or chemo-enzymatic cascades at ambient temperature and pressure | Lower energy costs, reduced carbon footprint |

| Starting Materials | Petroleum-derived precursors | Bio-based feedstocks via fermentation pathways | Use of renewable resources, potential for carbon-neutral process |

Exploration of Novel Reactivity and Functionalization Strategies

This compound possesses two primary reactive sites: the amino (-NH2) group and the hydroxyl (-OH) group. These functional groups allow the compound to serve as a versatile scaffold for building a diverse range of chemical structures. While it is already known to participate in reactions such as reductive amination and copper-catalyzed arylations sigmaaldrich.com, significant opportunities exist to explore novel reactivity and functionalization strategies. sigmaaldrich.comlookchem.com

A major area of modern synthetic chemistry is the selective functionalization of carbon-hydrogen (C-H) bonds, which are ubiquitous in organic molecules. researchgate.net Applying advanced C-H functionalization methods to the aliphatic backbone of this compound could unlock unprecedented ways to modify its structure. news-medical.netmorressier.com Such strategies would allow for the direct introduction of new functional groups at positions previously considered unreactive, bypassing the need for lengthy synthetic sequences involving pre-functionalized substrates. sci-hub.se

Future research could focus on:

Site-Selective C-H Functionalization: Employing directing groups or specialized catalysts to modify specific C-H bonds on the pentyl chain, enabling the introduction of alkyl, aryl, or other functional groups.

Radical-Mediated Reactions: Using photoredox or other radical initiation methods to engage the C-H bonds in novel bond-forming reactions. nih.gov

Dual Functionalization: Developing one-pot procedures that simultaneously or sequentially modify both the amine and alcohol groups to rapidly build molecular complexity.

| Functional Group Target | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Amino Group (-NH2) | N-Alkylation / N-Arylation | Alkyl halides, Aryl boronic acids (Buchwald-Hartwig coupling) | Secondary or tertiary amines |

| Hydroxyl Group (-OH) | O-Alkylation / O-Arylation | Alkyl halides (Williamson ether synthesis), Aryl halides (Ullmann condensation) | Ethers |

| Hydroxyl Group (-OH) | Esterification | Carboxylic acids, acid chlorides (Fischer esterification) | Esters |

| Aliphatic C-H Bonds | C-H Amination/Oxidation | Transition metal catalysts (e.g., Rh, Pd) with directing groups | Additional amino or hydroxyl groups |

| Both -NH2 and -OH | Cyclization | Phosgene, di-carbonyl compounds | Heterocyclic structures (e.g., oxazolidinones) |

Advanced Design and Development of Bioactive Amino Alcohol Compounds

Amino alcohols are a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. researchgate.net They serve as crucial intermediates and key structural components in molecules with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and antifungal activities. researchgate.netnih.gov The chiral nature of many amino alcohols is also critical for their biological function, making them valuable building blocks in asymmetric synthesis. researchgate.net

The structure of this compound makes it an attractive starting point for the design of new bioactive compounds. The gem-dimethyl group can impart steric hindrance and increase lipophilicity, which may favorably influence the pharmacokinetic properties of a potential drug candidate, such as metabolic stability and membrane permeability.

Future research in this area will involve using this compound as a scaffold to be elaborated into more complex molecules for biological screening. Strategies may include:

Combinatorial Chemistry: Creating libraries of derivatives by reacting the amine and alcohol functionalities with a wide range of chemical partners.

Fragment-Based Drug Design: Using the this compound core as a fragment to be "grown" or linked to other fragments that bind to a biological target.

Peptidomimetics: Incorporating the amino alcohol structure into peptide-like molecules to mimic the secondary structure of natural peptides while improving stability and bioavailability. nih.gov

| Compound Class | Example Therapeutic Area | Role of Amino Alcohol Moiety |

|---|---|---|

| Beta-Blockers | Cardiovascular (e.g., Propranolol) | Essential for binding to beta-adrenergic receptors |

| Antimalarials | Infectious Disease (e.g., Quinine, Mefloquine) | Key pharmacophore for activity against Plasmodium falciparum |

| Antiretrovirals | Virology (e.g., Atazanavir, Saquinavir) | Mimics peptide bond, crucial for protease inhibition |

| Antifungals | Infectious Disease (e.g., Fluconazole) | Part of the core heterocyclic structure |

Integration of Artificial Intelligence and Machine Learning in Amino Alcohol Discovery

The discovery and development of new molecules is a time-consuming and expensive process. In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools to accelerate this pipeline. nih.gov These computational techniques can analyze vast datasets to predict molecular properties, design novel compounds, and optimize synthetic routes. nih.gov

For a compound like this compound, AI and ML can be applied in several ways to unlock its full potential:

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives. nih.gov This allows researchers to prioritize the synthesis of the most promising compounds.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By using the this compound scaffold as a starting point or constraint, these models could propose novel derivatives with a high probability of being active against a specific biological target. mdpi.com

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of unknown chemical reactions and devise optimal, multi-step synthetic pathways. This could help researchers identify the most efficient ways to create complex target molecules from this compound.

Protein Structure Prediction: AI has revolutionized the ability to predict the 3D structure of proteins. cio.inc This allows for more accurate molecular docking studies, where virtual derivatives of this compound can be screened for their ability to bind to disease-relevant proteins. bioengineer.org

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Docking simulations and property prediction for large virtual libraries of derivatives. | Rapidly identifies and prioritizes lead candidates for synthesis and testing. |

| Generative Modeling | Designs novel molecular structures with optimized properties based on the amino alcohol scaffold. | Explores new chemical space and invents molecules that a human chemist might not conceive. |

| Synthesis Prediction | Suggests optimal reaction conditions and pathways for synthesizing target derivatives. | Reduces the time and resources spent on synthetic route development. |

| Property Prediction (ADMET) | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Helps to de-risk drug candidates early in the discovery process by flagging potential liabilities. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-2,2-dimethylpentanol, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The compound is synthesized via catalytic amination of alcohols, where a primary alcohol reacts with ammonia or amines under catalytic conditions to introduce the amino group. Key steps include optimizing reaction temperature, pressure, and catalyst selection (e.g., transition metals or enzymes) . Post-synthesis, analytical techniques such as NMR spectroscopy (for structural confirmation), mass spectrometry (to verify molecular weight), and HPLC (to assess purity >95%) are essential. Gas chromatography (GC) with flame ionization detection may also quantify residual solvents or byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Researchers must use fume hoods to avoid inhalation of vapors or aerosols. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills should be contained using inert absorbents (e.g., diatomaceous earth) and decontaminated with ethanol. Waste disposal must comply with institutional guidelines for amine-containing compounds. Environmental precautions include preventing drainage contamination due to potential aquatic toxicity .

Q. What are the key thermodynamic properties of this compound that influence its selection as a solvent or intermediate in chemical reactions?

- Methodological Answer : Critical properties include boiling point (to determine distillation feasibility), vapor pressure (for volatility assessment), and solubility parameters (to predict miscibility with CO2 or polar/nonpolar solvents). These are measured via differential scanning calorimetry (DSC) and gravimetric analysis. Its high amino group density makes it suitable for CO2 capture applications, where its reactivity with CO2 can be quantified using titration or infrared spectroscopy .

Advanced Research Questions

Q. How can computational methods like quantum mechanical (QM) calculations be applied to study the reactivity of this compound in CO2 capture or polymerization reactions?

- Methodological Answer : Density functional theory (DFT) simulations model the compound’s interaction with CO2, focusing on amine-CO2 adduct formation and energy barriers. Solvent effects are incorporated using continuum solvation models (e.g., COSMO-RS). For polymerization studies, molecular dynamics (MD) simulations predict steric effects of the dimethyl groups on reaction kinetics. Experimental validation involves comparing computed activation energies with kinetic data from stopped-flow spectroscopy .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation of this compound derivatives?

- Methodological Answer : Contradictions between NMR, IR, or mass spectra often arise from tautomerism or impurities. Strategies include:

- 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations.

- X-ray crystallography for unambiguous structural determination (if crystals are obtainable).

- Isotopic labeling to track unexpected side reactions during synthesis.

Cross-referencing with databases like PubChem or Reaxys ensures consistency .

Q. How does steric hindrance from the dimethyl groups in this compound affect its reactivity in nucleophilic reactions or catalytic cycles?

- Methodological Answer : Steric effects are evaluated via kinetic isotope effect (KIE) studies and comparative experiments with less-hindered analogs (e.g., 5-amino-2-methylpentanol). Hammett plots or Eyring analysis quantify the impact of substituents on reaction rates. In catalytic applications (e.g., alkoxylated polyamine synthesis), steric hindrance may reduce substrate accessibility, requiring tailored catalysts (e.g., bulky ligands) to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.